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molecular formula C8H10O B047524 4-Methylanisole CAS No. 104-93-8

4-Methylanisole

Cat. No. B047524
M. Wt: 122.16 g/mol
InChI Key: CHLICZRVGGXEOD-UHFFFAOYSA-N
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Patent
US04297520

Procedure details

Into the same flask as in Example 1 are placed 400 ml of water, 86 g of sulfuric acid and 100 g of p-methoxytoluene, and the mixture is stirred. A 540 ml quantity of water, 54 g of chromic anhydride and 200 g of sulfuric acid are placed in a 1-liter beaker to prepare an oxidizing solution. The solution is slowly added dropwise to the mixture in the flask with stirring while maintaining the reaction temperature constantly at 35° C. After the whole solution has been added, the mixture is stirred for further 20 minutes. The total reaction time is 5 hours and a half. The reaction mixture is treated and distilled to fractions in the same manner as in Example 1, giving 32 g of anisaldehyde and 60 g of recovered unreacted p-methoxytoluene.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
chromic anhydride
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1>O>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[O:2])=[CH:10][CH:9]=1.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C
Step Three
Name
chromic anhydride
Quantity
54 g
Type
reactant
Smiles
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare an oxidizing solution
ADDITION
Type
ADDITION
Details
The solution is slowly added dropwise to the mixture in the flask
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
After the whole solution has been added
STIRRING
Type
STIRRING
Details
the mixture is stirred for further 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
The reaction mixture is treated
DISTILLATION
Type
DISTILLATION
Details
distilled to fractions in the same manner as in Example 1

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=CC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
Name
Type
product
Smiles
COC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04297520

Procedure details

Into the same flask as in Example 1 are placed 400 ml of water, 86 g of sulfuric acid and 100 g of p-methoxytoluene, and the mixture is stirred. A 540 ml quantity of water, 54 g of chromic anhydride and 200 g of sulfuric acid are placed in a 1-liter beaker to prepare an oxidizing solution. The solution is slowly added dropwise to the mixture in the flask with stirring while maintaining the reaction temperature constantly at 35° C. After the whole solution has been added, the mixture is stirred for further 20 minutes. The total reaction time is 5 hours and a half. The reaction mixture is treated and distilled to fractions in the same manner as in Example 1, giving 32 g of anisaldehyde and 60 g of recovered unreacted p-methoxytoluene.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
chromic anhydride
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1>O>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[O:2])=[CH:10][CH:9]=1.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C
Step Three
Name
chromic anhydride
Quantity
54 g
Type
reactant
Smiles
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare an oxidizing solution
ADDITION
Type
ADDITION
Details
The solution is slowly added dropwise to the mixture in the flask
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
After the whole solution has been added
STIRRING
Type
STIRRING
Details
the mixture is stirred for further 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
The reaction mixture is treated
DISTILLATION
Type
DISTILLATION
Details
distilled to fractions in the same manner as in Example 1

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=CC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
Name
Type
product
Smiles
COC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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